molecular formula C13H17N5O B12597287 N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide CAS No. 638146-73-3

N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide

Cat. No.: B12597287
CAS No.: 638146-73-3
M. Wt: 259.31 g/mol
InChI Key: VDUAREFZGKJZGV-UHFFFAOYSA-N
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Description

N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a tetrazole ring attached to a benzamide moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Benzamide Moiety: The tetrazole derivative is then coupled with 4-(propan-2-yl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Methyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide
  • N-(1-Ethyl-1H-tetrazol-5-yl)-4-(methyl)benzamide
  • N-(1-Ethyl-1H-tetrazol-5-yl)-4-(tert-butyl)benzamide

Uniqueness

N-(1-Ethyl-1H-tetrazol-5-yl)-4-(propan-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide moiety, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be explored through comparative studies on their reactivity, stability, and biological activities.

Properties

CAS No.

638146-73-3

Molecular Formula

C13H17N5O

Molecular Weight

259.31 g/mol

IUPAC Name

N-(1-ethyltetrazol-5-yl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C13H17N5O/c1-4-18-13(15-16-17-18)14-12(19)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,14,15,17,19)

InChI Key

VDUAREFZGKJZGV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=N1)NC(=O)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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